molecular formula C8H18Cl2N2 B1469690 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride CAS No. 1610028-42-6

2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride

Cat. No. B1469690
M. Wt: 213.15 g/mol
InChI Key: DTWZADKIVZIVQR-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride is a chemical compound with the molecular formula C8H17ClN2 . It has a molecular weight of 176.69 . The compound is typically stored in an inert atmosphere at room temperature .


Physical And Chemical Properties Analysis

2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride is typically stored in an inert atmosphere at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

Chemicals with intricate structures like 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride often undergo rigorous synthesis and characterization processes. Research in this area could involve developing novel synthetic routes that enhance yield, reduce environmental impact, or lower production costs. For instance, a study by Qiu et al. (2009) highlighted a practical synthesis method for 2-Fluoro-4-bromobiphenyl, underscoring the importance of efficient synthesis strategies in chemical production (Qiu, Gu, Zhang, & Xu, 2009).

Safety And Hazards

The compound has been classified with the GHS07 symbol, indicating that it may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-methyl-2,7-diazaspiro[3.5]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-8(7-10)2-4-9-5-3-8;;/h9H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWZADKIVZIVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride

CAS RN

1610028-42-6
Record name 2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
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2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
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2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
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2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
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